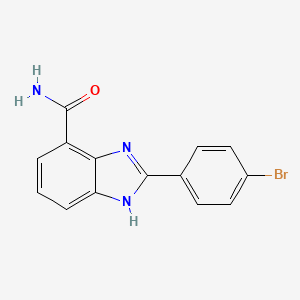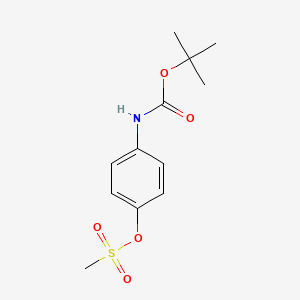
(But-3-en-1-yl)-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-en-1-yl)-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a butenyl side chain attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yl)-indole typically involves the reaction of indole with 3-butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole reacts with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (But-3-en-1-yl)-indole can undergo various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, leading to the formation of substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of this compound-3-carboxaldehyde or this compound-3-carboxylic acid.
Reduction: Formation of 2-(3-Butyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (But-3-en-1-yl)-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The butenyl side chain may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
2-(3-Butyl)-1H-indole: A saturated derivative of (But-3-en-1-yl)-indole.
2-(3-Propenyl)-1H-indole: A similar compound with a propenyl side chain instead of butenyl.
2-(3-Methyl)-1H-indole: A compound with a methyl side chain.
Uniqueness: this compound is unique due to the presence of the butenyl side chain, which imparts distinct chemical and biological properties. The double bond in the butenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-but-3-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h2,4-6,8-9,13H,1,3,7H2 |
Clave InChI |
BGIOFHLYYGQZRI-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)

